molecular formula C43H65N11O13S2 B12410907 Oxytocin, asp(5)-

Oxytocin, asp(5)-

Cat. No.: B12410907
M. Wt: 1008.2 g/mol
InChI Key: BKQNCZBCEMVEEP-DSZYJQQASA-N
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Description

Oxytocin, asp(5)- is a modified form of the peptide hormone oxytocin, which is known for its role in social bonding, childbirth, and lactation. This compound is a nonapeptide, consisting of nine amino acids, and is synthesized in the hypothalamus and released by the posterior pituitary gland. The modification at the fifth position of the peptide chain distinguishes oxytocin, asp(5)- from the native oxytocin, potentially altering its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin, asp(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the fifth position requires the incorporation of aspartic acid at this site. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the crude peptide. The crude product is then purified using high-performance liquid chromatography (HPLC) to obtain the final compound .

Industrial Production Methods

Industrial production of oxytocin, asp(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptide suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, asp(5)- can undergo various chemical reactions, including:

    Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.

    Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s conformation.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions to oxidize the disulfide bond.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis techniques are used to introduce specific amino acid substitutions.

Major Products Formed

    Oxidation: Formation of oxidized oxytocin, asp(5)- with altered disulfide bonds.

    Reduction: Formation of reduced oxytocin, asp(5)- with free thiol groups.

    Substitution: Formation of oxytocin analogs with modified amino acid sequences.

Scientific Research Applications

Oxytocin, asp(5)- has a wide range of scientific research applications:

Mechanism of Action

Oxytocin, asp(5)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, leading to the release of intracellular calcium and subsequent activation of downstream effectors. This results in physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors .

Comparison with Similar Compounds

Oxytocin, asp(5)- is similar to other oxytocin analogs and vasopressin, a related peptide hormone. the specific modification at the fifth position makes oxytocin, asp(5)- unique in its receptor binding affinity and biological activity. Similar compounds include:

Properties

Molecular Formula

C43H65N11O13S2

Molecular Weight

1008.2 g/mol

IUPAC Name

2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1

InChI Key

BKQNCZBCEMVEEP-DSZYJQQASA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N

Origin of Product

United States

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